molecular formula C15H14N2O3 B164253 化合物 C108 CAS No. 15533-09-2

化合物 C108

货号: B164253
CAS 编号: 15533-09-2
分子量: 270.28 g/mol
InChI 键: RFQLSGLJJDPZDT-KHPPLWFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

化合物C108通过抑制GTP酶活化蛋白(SH3结构域)结合蛋白2(G3BP2)发挥作用。 G3BP2参与应激颗粒的形成,应激颗粒是蛋白质和RNA的聚集体,在响应细胞应激时形成。 通过抑制G3BP2,化合物C108破坏应激颗粒的形成,从而影响细胞应激反应并减少肿瘤起始细胞的存活 .

类似化合物:

化合物C108的独特性: 化合物C108的独特性在于其对G3BP2的特定抑制,而G3BP2通常不受其他化合物的靶向。 这种特异性使其成为癌症研究中的一种有价值的工具,特别是在研究应激颗粒在肿瘤启动和转移中的作用 .

准备方法

合成路线和反应条件: 化合物C108的合成涉及2-羟基苯甲酰肼与2-羟基苯乙酮之间的缩合反应。 该反应通常在酸性催化剂(如盐酸)的存在下,在回流条件下进行,以促进腙键的形成 .

工业生产方法: 虽然化合物C108的具体工业生产方法没有广泛记载,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件,如温度、压力和溶剂选择,以确保最终产品的高产率和纯度。 然后,使用重结晶或色谱等技术对化合物进行纯化 .

化学反应分析

反应类型: 化合物C108主要由于存在反应性官能团(如羟基和腙部分)而发生取代反应。 它也可以在适当的条件下参与氧化和还原反应 .

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,与卤代烷烃的取代反应可以产生化合物C108的烷基化衍生物,而氧化反应可以导致醌衍生物的形成 .

相似化合物的比较

Uniqueness of Compound C108: Compound C108 is unique due to its specific inhibition of G3BP2, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in cancer research, particularly in studying the role of stress granules in tumor initiation and metastasis .

属性

IUPAC Name

2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGMBUGEAAGJKW-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Compound C108
Reactant of Route 2
Compound C108
Reactant of Route 3
Compound C108
Reactant of Route 4
Compound C108
Reactant of Route 5
Compound C108
Reactant of Route 6
Reactant of Route 6
Compound C108
Customer
Q & A

Q1: How does Compound C108 interact with its target and what are the downstream effects?

A1: Compound C108 inhibits the activity of the protein G3BP2. [, ] G3BP2 is a stress granule-associated protein involved in various cellular processes, including mRNA stabilization. By inhibiting G3BP2, Compound C108 disrupts the stability of specific mRNA transcripts. One example highlighted in research is the mRNA of ELF1, a transcription factor. [] This destabilization leads to reduced ELF1 protein levels. As ELF1 regulates the expression of MCL1, an anti-apoptotic protein often overexpressed in cancer cells, the downstream effect of Compound C108 is a decrease in MCL1. []

Q2: What is the significance of reducing MCL1 levels in cancer cells, particularly in the context of Venetoclax treatment?

A2: MCL1 overexpression can contribute to resistance against Venetoclax, a BH3 mimetic drug used in cancer treatment. [] Venetoclax targets and inhibits BCL-2 family proteins, including MCL1, to induce apoptosis (programmed cell death) in cancer cells. When MCL1 levels are high, Venetoclax's efficacy is reduced. Compound C108, by decreasing MCL1 levels via G3BP2 inhibition, can re-sensitize Acute Myeloid Leukemia (AML) cells to Venetoclax, making the treatment more effective. []

Q3: Has the efficacy of combining Compound C108 and Venetoclax been tested in a biological model?

A3: Yes, research has shown that combining Compound C108 with Venetoclax enhances the therapeutic effect in an AML mouse model. [] Mice treated with both Compound C108 and Venetoclax displayed improved survival rates and reduced leukemia burden compared to mice treated with Venetoclax alone. [] This further supports the potential of Compound C108 as a synergistic agent to overcome Venetoclax resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。